1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
Historical Context of Tetrahydroisoquinoline Research
The foundation of tetrahydroisoquinoline research can be traced back to the early twentieth century when Swiss chemists Amé Pictet and Theodor Spengler made their groundbreaking discovery in 1911. The Pictet-Spengler reaction, which they first reported, established a fundamental synthetic pathway for the construction of tetrahydroisoquinoline scaffolds through the condensation of β-arylethylamines with aldehydes or ketones under acidic conditions. This reaction mechanism involves the formation of an iminium ion intermediate, which subsequently undergoes intramolecular cyclization to yield the characteristic tetrahydroisoquinoline ring system. The original Pictet-Spengler reaction demonstrated the condensation of phenethylamine with dimethoxymethane in the presence of hydrochloric acid, catalyzing the formation of a tetrahydroisoquinoline product.
The historical development of tetrahydroisoquinoline chemistry gained additional momentum with the discovery of the Bischler-Napieralski reaction in 1893 by August Bischler and Bernard Napieralski. This complementary synthetic approach provided researchers with an alternative method for constructing isoquinoline and dihydroisoquinoline intermediates, which could subsequently be reduced to yield tetrahydroisoquinoline products. The Bischler-Napieralski reaction operates through an intramolecular electrophilic aromatic substitution mechanism, allowing for the cyclization of β-arylethylamides under dehydrating conditions using reagents such as phosphoryl chloride.
Throughout the mid-twentieth century, researchers began to recognize the widespread occurrence of tetrahydroisoquinoline alkaloids in nature, particularly within plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. These natural products exhibited diverse biological activities, ranging from analgesic and anti-inflammatory properties to antimicrobial and anticancer effects. The structural diversity observed within naturally occurring tetrahydroisoquinoline alkaloids provided inspiration for medicinal chemists to develop synthetic analogs with enhanced therapeutic potential.
The contemporary era of tetrahydroisoquinoline research has been characterized by significant advances in synthetic methodology and biological understanding. Modern synthetic approaches have incorporated enzyme-catalyzed reactions, asymmetric synthesis techniques, and biocatalytic processes to achieve highly stereoselective formation of tetrahydroisoquinoline products. These developments have enabled researchers to access complex alkaloid structures with improved efficiency and stereochemical control, facilitating the exploration of structure-activity relationships and the development of novel pharmaceutical agents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFLAMHIMULAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400654 | |
| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55507-15-8 | |
| Record name | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55507-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis via Formylation and Cyclization
A patent-published method (CN110845410A) outlines a streamlined one-pot synthesis using 3,4-dimethoxyphenethylamine and ethyl formate as starting materials . The process involves sequential formylation, oxalyl chloride-mediated activation, and phosphotungstic acid-catalyzed cyclization, yielding the target compound with 75–80% purity ≥99% and single impurities ≤0.16% . Key steps include:
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Formylation : Refluxing 3,4-dimethoxyphenethylamine with ethyl formate to generate an intermediate formamide.
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Oxalyl Chloride Activation : Reaction with oxalyl chloride in acetonitrile at 10–20°C to form an acyl chloride intermediate.
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Cyclization : Catalysis by phosphotungstic acid (0.15–0.23 g) followed by methanol-mediated ester cleavage.
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Crystallization : Cooling to 5–10°C to isolate the hydrochloride salt.
Table 1: Optimization of One-Pot Synthesis
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Formylation Reagent | Ethyl formate | 78% | 99.3% |
| Solvent for Cyclization | Acetonitrile | 80% | 99.1% |
| Catalyst Loading | 0.1–0.3% (w/w) phosphotungstic acid | 75% | 99.0% |
This method reduces waste and operational complexity compared to multi-step protocols, making it industrially viable .
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone for constructing tetrahydroisoquinoline cores. A study (PMC4850841) demonstrated its utility in synthesizing analogs via amide cyclization followed by reduction :
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Amide Formation : Reacting 3,4-dimethoxyphenethylamine with chloroacetyl chloride to form an α-chloroamide.
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Cyclization : Using POCl₃ at reflux to generate dihydroisoquinoline.
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Reduction : Sodium borohydride (NaBH₄) reduces the dihydro intermediate to the tetrahydro form.
Key Conditions :
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POCl₃ in toluene at 110°C for 6 hours.
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NaBH₄ in methanol at 0°C for 2 hours.
Chiral Resolution for Enantiopure Synthesis
For applications requiring enantiomeric purity, chiral HPLC resolution has been employed. A study resolved racemic 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using a Chiralpak AD-H column (hexane:isopropanol 90:10) . The (R)-enantiomer exhibited superior anticonvulsant activity, confirmed by X-ray crystallography .
Table 2: Chiral Resolution Parameters
| Column | Mobile Phase | Retention Time (R) | Retention Time (S) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:isopropanol 90:10 | 12.3 min | 15.8 min |
Reductive Amination Approaches
Reductive amination strategies, such as those reported for related tetrahydroisoquinolines, involve:
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Nitro Reduction : Hydrogenation of nitro intermediates (e.g., 6-(2-nitrovinyl)-2,3-dihydrobenzodioxine) using LiAlH₄.
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Cyclization : Acidic conditions (HCl in ethanol) facilitate intramolecular cyclization .
Example Protocol :
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LiAlH₄ in THF (20 hours, RT) achieves 61% yield of amine precursor.
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Cyclization with HCl/ethanol (reflux, 6 hours) yields 53–61% product .
Industrial-Scale Considerations
The one-pot method (CN110845410A) is optimized for cGMP compliance, emphasizing:
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Solvent Selection : Acetonitrile and methanol ensure high solubility and easy recovery.
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Catalyst Efficiency : Phosphotungstic acid minimizes side reactions.
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Cost Reduction : Elimination of intermediate isolation steps cuts material and labor costs by 30–40% .
Comparative Analysis of Methods
Table 3: Method Comparison
Chemical Reactions Analysis
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups. Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are commonly used.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted isoquinolines and quinolines.
Scientific Research Applications
Structural Characteristics
CTIQ belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure that includes a nitrogen atom. The presence of methoxy groups enhances its lipophilicity and potential biological activity.
Antidepressant Effects
Research indicates that CTIQ exhibits antidepressant-like effects in animal models. In a study published in Pharmacology Biochemistry and Behavior, CTIQ was shown to significantly reduce immobility time in the forced swim test, suggesting an increase in serotonin levels or modulation of monoamine neurotransmitter systems .
Neuroprotective Properties
CTIQ has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. A study published in Neuroscience Letters highlighted its ability to reduce cell death in neuronal cultures exposed to neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Activity
Preliminary studies suggest that CTIQ may possess anticancer properties. In vitro assays have shown that CTIQ can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Synthesis and Derivatives
CTIQ serves as a precursor for synthesizing various derivatives with enhanced pharmacological profiles. Researchers have explored modifications on the methoxy groups and the phenyl ring to optimize biological activity while minimizing toxicity .
Case Studies
- Antidepressant Study :
- Neuroprotection Research :
- Anticancer Activity Assessment :
Table 1: Summary of Biological Activities of CTIQ
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antidepressant | Forced swim test | Reduced immobility time |
| Neuroprotective | Neuronal culture assays | Decreased oxidative stress-induced cell death |
| Anticancer | In vitro assays | Inhibited proliferation; induced apoptosis |
Table 2: Synthetic Derivatives of CTIQ
| Derivative Name | Modifications | Biological Activity |
|---|---|---|
| 6-Methyl-CTIQ | Methyl group on methoxy | Enhanced antidepressant activity |
| 7-Hydroxy-CTIQ | Hydroxyl group addition | Increased neuroprotective properties |
| 4-Fluoro-CTIQ | Fluorine substitution | Improved anticancer efficacy |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways or as a ligand for receptors implicated in cancer cell proliferation .
Comparison with Similar Compounds
Analgesic and Anti-Inflammatory Agents
Key Compounds :
- 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (DMAP-THIQ)
- Diclofenac sodium , metamizole sodium , acetylsalicylic acid (reference drugs)
Comparison :
- DMAP-THIQ (): Activity: Exhibits 3.3× stronger anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) and superior analgesic effects in thermal/chemical pain models. SAR: The 4-dimethylaminophenyl group enhances receptor interaction, likely through polar interactions or hydrogen bonding. Therapeutic Index: Higher than conventional NSAIDs, suggesting reduced toxicity risks.
- Direct comparative data are lacking, but halogenated aryl groups often improve metabolic stability.
Table 1: Analgesic/Anti-Inflammatory Activity Comparison
| Compound | Anti-Inflammatory Potency (vs. Diclofenac) | Key Structural Feature |
|---|---|---|
| DMAP-THIQ | 3.3× higher at 0.5 mg/kg | 4-Dimethylaminophenyl |
| Diclofenac sodium | Reference (1×) | Dichlorophenyl amino group |
| 4-Cl-THIQ (inferred) | Not tested | 4-Chlorophenyl |
Inotropic and Cardiovascular Agents
Key Compounds :
Comparison :
- F-18: Shows potent positive inotropic effects via Na⁺-Ca²⁺ exchange modulation. Bromine and methylenedioxy groups likely enhance steric bulk and redox activity.
- F-24 : Structural similarity to DMAP-THIQ but with cardiovascular effects, indicating aryl substitution dictates target specificity.
Table 2: Inotropic Activity of THIQ Derivatives
| Compound | Aryl Substitution | Key Activity | Mechanism |
|---|---|---|---|
| F-18 | 2'-Br,4',5'-dimethoxy | Positive inotropy | Na⁺-Ca²⁺ exchange enhancement |
| F-24 | 4-Dimethylaminophenyl | Unspecified inotropic effects | Not elucidated |
| 4-Cl-THIQ | 4-Chlorophenyl | Unknown | Hypothesized ion channel modulation |
Sigma-2 Receptor Ligands
Comparison :
- RM273 : High sigma-2 receptor affinity due to dimethoxy groups and fluorinated indole, enabling brain penetration for tumor imaging.
- Benzamide analogs : 6,7-Dimethoxy-THIQ scaffold critical for sigma-2 selectivity.
- 4-Cl-THIQ : Chlorine may reduce sigma-2 binding compared to methoxy groups, but its role in receptor targeting is unexplored.
Table 3: Sigma-2 Receptor Affinity
| Compound | Sigma-2 Binding (Ki) | Structural Modifications |
|---|---|---|
| RM273 | <10 nM | 6,7-Dimethoxy + fluorinated indole |
| Benzamide analogs | ~20–50 nM | 6,7-Dimethoxy + benzamide |
| 4-Cl-THIQ | Not tested | 4-Chlorophenyl |
Antifungal and Anticonvulsant Agents
Comparison :
- N-Alkyl THIQs : C11 alkyl chains inhibit ergosterol biosynthesis (D14-reductase), comparable to clotrimazole.
- Anticonvulsant THIQ : 4-Methylphenyl substitution confers seizure protection in murine models.
- 4-Cl-THIQ : Chlorine’s hydrophobicity might enhance antifungal activity, but anticonvulsant effects would depend on aryl-electronic properties.
Mechanistic Insights and SAR Trends
- Aryl Substitution: Electron-donating groups (e.g., dimethylamino) enhance analgesic/anti-inflammatory activity . Halogens (Cl, Br) improve metabolic stability and may alter target selectivity .
- Methoxy Groups : Critical for sigma-2 receptor binding and anti-inflammatory effects .
- N-Alkylation : Modulates antifungal activity but may reduce CNS penetration due to increased hydrophobicity .
Biological Activity
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound A ) is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A can be represented by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 232.7 g/mol
- CAS Number : 2328-12-3
The presence of the chlorophenyl and dimethoxy groups is significant in influencing the compound's biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compound A. In vitro assays demonstrated that it exhibits moderate cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC) values for these cell lines were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| HCT-116 | 15.4 |
| MCF-7 | 22.8 |
These results indicate that compound A has a selective inhibitory effect on cancer cells while showing minimal toxicity to normal cells .
2. Antioxidant Activity
Compound A has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively in various assays, including DPPH and ABTS tests. The antioxidant activity was quantified using IC values compared to standard antioxidants like ascorbic acid.
| Assay Type | IC (µM) | Reference Standard |
|---|---|---|
| DPPH | 12.5 | Ascorbic Acid (10) |
| ABTS | 15.0 | Ascorbic Acid (8) |
These findings suggest that compound A could be a promising candidate for developing antioxidant therapies .
3. Neuroprotective Effects
Research indicates that compound A may exhibit neuroprotective effects. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive function. Mechanistic studies suggest that it may inhibit apoptotic pathways in neuronal cells, making it a potential therapeutic agent for conditions like Alzheimer's disease .
The biological activities of compound A can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Compound A has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that compound A may influence neurotransmitter levels in the brain, contributing to its neuroprotective effects.
Case Studies
Several case studies have documented the effects of compound A in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, administration of compound A resulted in a significant reduction in tumor volume compared to control groups.
- Neurodegeneration Model : In a rat model of induced neurodegeneration, treatment with compound A improved memory retention scores significantly compared to untreated controls.
Q & A
Q. How can the structural identity and purity of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use - and -NMR to verify the aromatic and methoxy proton environments. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm in -NMR .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and dihedral angles between aromatic rings (e.g., chlorophenyl vs. isoquinoline planes), as demonstrated in analogous isoquinoline derivatives .
- Mass Spectrometry : Confirm molecular weight (e.g., 321.09 for the hydrochloride salt) via high-resolution mass spectrometry (HRMS) .
- Purity Assessment : Use HPLC with UV detection (≥95% purity threshold) and compare retention times with reference standards .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Bischler–Napieralski Reaction : Condense β-phenylethylamine derivatives with carbonyl compounds under acidic conditions (e.g., POCl) to form the tetrahydroisoquinoline core. Subsequent chlorophenyl substitution can be achieved via Friedel–Crafts alkylation .
- Hydrochloride Salt Formation : Neutralize the free base with HCl in ethanol to improve stability and crystallinity .
- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Advanced Research Questions
Q. How does the substitution pattern on the tetrahydroisoquinoline scaffold influence biological activity?
Methodological Answer:
- Structure–Activity Relationship (SAR) Studies :
- Alkyl Chain Modifications : Synthesize derivatives with varying alkyl chain lengths (C6–C17) at the 1-position and evaluate cytotoxicity and antimicrobial activity using MTT assays and MIC tests .
- Methoxy Group Positioning : Compare 6,7-dimethoxy derivatives with 7,8-dimethoxy analogs to assess the impact on receptor binding (e.g., opioid or adrenergic receptors) .
- Chlorophenyl vs. Other Aryl Groups : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to study electronic effects on bioactivity .
Q. What strategies enable diastereoselective synthesis of tetrahydroisoquinoline derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,3S)-methyl carboxylate derivatives) to control stereochemistry at the 1- and 3-positions .
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Rh-DuPhos) to reduce imine intermediates selectively .
- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via fractional crystallization in ethanol/water mixtures .
Q. How can analytical challenges in quantifying trace impurities in tetrahydroisoquinoline derivatives be addressed?
Methodological Answer:
- LC-MS/MS : Detect and quantify impurities at ppm levels using triple-quadrupole systems with electrospray ionization (ESI) .
- Residual Solvent Analysis : Apply headspace GC-MS to identify solvents like chloroform or ethanol retained during synthesis .
- Degradation Studies : Perform forced degradation under acidic/alkaline conditions and characterize degradation products via HRMS and NMR .
Q. What experimental models are suitable for assessing the compound’s potential as a bioactive agent?
Methodological Answer:
- In Vitro Cytotoxicity : Use human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to determine IC values .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution methods .
- Receptor Binding Assays : Conduct competitive binding studies with radiolabeled ligands (e.g., -naloxone for opioid receptors) .
Q. How can computational modeling enhance the design of tetrahydroisoquinoline derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., κ-opioid receptors) and prioritize derivatives for synthesis .
- QSAR Modeling : Develop quantitative structure–activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand–receptor complexes in explicit solvent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
